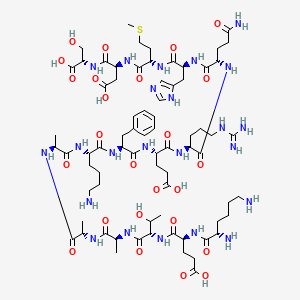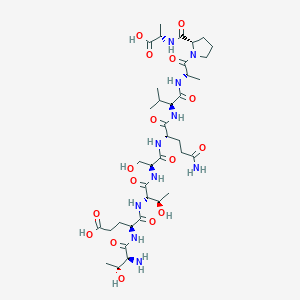
Bak BH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bak BH3 is derived from the BH3 domain of Bak, can antagonize the function of Bcl-xL in cells.
Wissenschaftliche Forschungsanwendungen
Bak BH3 in Apoptosis Initiation and Regulation
Bak BH3, a critical component of the Bcl-2 family, plays a significant role in apoptosis. Moldoveanu et al. (2013) highlighted the activation of Bak through its interaction with BID BH3, emphasizing the 'hit-and-run' mechanism of BID dissociation allowing Bak oligomerization. This process is central to mitochondrial outer-membrane permeabilization (MOMP) and apoptosis initiation (Moldoveanu et al., 2013). Dewson et al. (2008) further detailed this interaction, indicating that the exposure of Bak’s BH3 domain and subsequent homodimerization through BH3:groove interactions are critical steps in its apoptotic function (Dewson et al., 2008).
Structural Insights and Activation Mechanisms
Brouwer et al. (2017) presented crystal structures of an activator BH3 peptide bound to Bak, providing insights into its structure-based design and how BH3 derivatives can inhibit Bak activation, revealing the nuanced regulation of Bak’s proapoptotic activity (Brouwer et al., 2017). Uo et al. (2005) explored the expression of N-Bak, a BH3 domain-only Bak isoform in neurons, and its role in neuronal apoptosis, indicating a distinct tissue-specific expression and function of Bak variants (Uo et al., 2005).
Therapeutic Implications and Disease Connections
The study by Park et al. (2021) on small molecule Bak activators for lung cancer therapy highlights the therapeutic potential of targeting Bak BH3 domains in cancer treatment. They demonstrated how these small molecules can bind to the BH3 domain of Bak, promoting its proapoptotic function and offering new avenues for lung cancer treatment (Park et al., 2021). The research by Ghiotto et al. (2009) further underlines the crucial role of BH3-only proteins, including Bak, in cell death regulation and their potential in disease therapy, particularly in cancer and neurodegenerative conditions (Ghiotto et al., 2009).
Eigenschaften
Molekularformel |
C₇₂H₁₂₅N₂₅O₂₄ |
|---|---|
Molekulargewicht |
1724.90 |
Sequenz |
One Letter Code: GQVGRQLAIIGDDINR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





